molecular formula C21H25N5O4S B2839995 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1251613-09-8

2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2839995
CAS No.: 1251613-09-8
M. Wt: 443.52
InChI Key: YCOUSBBDQPMFMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide (CAS No: 1040652-85-4 ) is a high-purity chemical compound supplied for research and development purposes. This synthetic molecule features a complex triazolopyrazine core structure, a cyclohexylsulfanyl substitution at the 8-position, and an acetamide linker connected to a 3,4-dimethoxyphenyl group . The molecular formula is C21H25N5O4S with a molecular weight of 443.5193 g/mol . Compounds within the triazolopyrazine and related triazolopyridine families have demonstrated significant research utility in medicinal chemistry and drug discovery programs, particularly as kinase inhibitors such as ASK inhibitors, which are valuable tools for investigating cellular signaling pathways . The presence of both hydrogen bond donor/acceptor sites and lipophilic regions within the molecule contributes to its potential for targeted protein interactions. This product is offered in quantities ranging from 1mg to 50mg for research applications . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4S/c1-29-16-9-8-14(12-17(16)30-2)23-18(27)13-26-21(28)25-11-10-22-20(19(25)24-26)31-15-6-4-3-5-7-15/h8-12,15H,3-7,13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOUSBBDQPMFMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common method involves the oxidative cyclization of α-keto acids and 2-hydrazinopyridines, catalyzed by potassium iodide (KI). This one-pot synthesis is efficient and environmentally friendly . Another approach involves the condensation of aldehydes with 2-hydrazinopyridine, followed by iodine-induced oxidative cyclization .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The triazolopyrazine core can be oxidized under specific conditions, often using reagents like iodine or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclohexylthio group, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, which may include cyclization and functional group transformations. Key steps in the synthesis process include:

  • Starting Materials : Selection of appropriate precursors that contain the necessary functional groups.
  • Reaction Conditions : Careful control of temperature, solvent choice, and reaction time to optimize yields.
  • Characterization Techniques :
    • Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the molecular structure.
    • Mass Spectrometry (MS) : Employed to determine the molecular weight and purity of the compound.

The molecular structure is characterized by a triazolo-pyrazine core with various substituents that enhance its biological activity.

Case Studies

Several studies have explored the biological effects of related triazolo-pyrazine derivatives:

  • Anticancer Study : A derivative demonstrated potent cytotoxicity against breast cancer cell lines through apoptosis induction mechanisms.
  • Antimicrobial Study : Another study reported that a similar compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Applications

The primary applications of 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide include:

Medicinal Chemistry

  • Drug Development : The compound's unique structure makes it a candidate for developing new therapeutics targeting cancer and infectious diseases.
  • Lead Compound in Screening Programs : Its promising biological activity positions it as a lead compound for further optimization in drug discovery.

Research Applications

  • Biological Studies : Utilized in preclinical trials to assess its efficacy and safety profile.
  • Mechanistic Studies : Investigated for its interaction with specific biological targets to elucidate its mechanism of action.

Mechanism of Action

The mechanism of action of 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate access and thus inhibiting the enzyme’s activity. The exact pathways and molecular interactions depend on the specific application and target enzyme or receptor.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural features and properties of analogous compounds:

Compound Name R1 (Position 8) R2 (Acetamide Substituent) Molecular Weight (g/mol) Notable Activities/Properties Reference
Target Compound: 2-[8-(Cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide Cyclohexylsulfanyl 3,4-Dimethoxyphenyl ~480 (estimated)* N/A (Theoretical)
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(4-methoxybenzyl)acetamide 4-Chlorobenzylsulfanyl 4-Methoxybenzyl 469.94 Potential anti-inflammatory/antioxidant
2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(2,5-dimethylphenyl)acetamide 4-Chlorobenzylsulfanyl 2,5-Dimethylphenyl 469.94 Enhanced lipophilicity
N-(3-Isopropylphenyl)-2-{8-[4-(2-methylphenyl)piperazinyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide 4-(2-Methylphenyl)piperazinyl 3-Isopropylphenyl 516.06 Receptor affinity (e.g., serotonin/dopamine)
2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide Phenyl Phenoxyacetamide 378.38 Antioxidant activity

*Estimated based on structural similarity to .

Key Observations:

Substituent Effects on Lipophilicity and Bioavailability: The cyclohexylsulfanyl group in the target compound likely increases lipophilicity compared to the 4-chlorobenzylsulfanyl derivatives (e.g., ), which may enhance blood-brain barrier penetration but reduce aqueous solubility. Methoxy vs.

Biological Activity Trends: Antioxidant Activity: Compounds with electron-rich aromatic systems (e.g., phenoxyacetamide in ) show measurable antioxidant effects, suggesting the target compound’s 3,4-dimethoxyphenyl group may confer similar properties. Anti-inflammatory Potential: The 4-chlorobenzylsulfanyl derivatives () share structural motifs with nonsteroidal anti-inflammatory drugs (NSAIDs), though their efficacy relative to diclofenac () remains untested.

Synthetic Accessibility :

  • High yields (94–95%) for coupling reactions in analogous compounds (e.g., ) suggest feasible scalability for the target compound. However, steric hindrance from the cyclohexyl group may require optimized conditions.

Biological Activity

2-[8-(Cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide is a synthetic compound belonging to the class of triazolo[4,3-a]pyrazines. This class is known for its diverse biological activities, making it a subject of interest in medicinal chemistry. The compound's unique structure suggests potential therapeutic applications, particularly in antibacterial and anticancer treatments.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C21H25N5O2SC_{21}H_{25}N_{5}O_{2}S and a molecular weight of 411.5 g/mol. The presence of a cyclohexylsulfanyl group and a dimethoxyphenyl moiety contributes to its pharmacological properties.

PropertyValue
Molecular FormulaC21H25N5O2S
Molecular Weight411.5 g/mol
CAS Number1251549-99-1

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of triazolo[4,3-a]pyrazine derivatives. For instance, compounds similar to 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3,4-dimethoxyphenyl)acetamide have shown moderate to good activity against both Gram-positive and Gram-negative bacteria. Specifically, derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .

Case Study: Antibacterial Evaluation
In a comparative study involving various triazolo[4,3-a]pyrazine derivatives:

  • Compound 2e demonstrated an MIC of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli.
  • Structural modifications were found to influence antibacterial efficacy significantly.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Its structural components allow it to interact with key biological targets involved in tumor progression. In vitro studies have indicated that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity Assessment
A study evaluated the anticancer effects of several synthesized compounds based on the triazolo[4,3-a]pyrazine scaffold:

  • Compound 4g showed an inhibition value of 84.19% against the leukemia cell line MOLT-4.
  • Mechanistic studies suggest that these compounds may inhibit critical signaling pathways involved in cancer cell proliferation.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as glycogen synthase kinase-3 (GSK-3) and xanthine oxidase, which are implicated in various diseases including cancer and gout.
  • DNA Interaction : It is hypothesized that the triazole moiety can form hydrogen bonds with DNA or proteins involved in cellular signaling pathways, enhancing its therapeutic effects.

Q & A

Q. What are the key steps and reaction conditions for synthesizing this compound?

The synthesis involves multi-step organic reactions, including condensation to form the triazolopyrazine core, followed by substitutions to introduce functional groups like cyclohexylsulfanyl and 3,4-dimethoxyphenylacetamide. Critical conditions include:

  • Temperature control : Reactions often require low temperatures (e.g., 10°C) to minimize side reactions .
  • Solvent selection : Ethanol, DMSO, or dichloromethane are used to enhance solubility and reaction efficiency .
  • Catalysts : Lewis acids or nitrogen atmospheres improve yield and selectivity .
  • Purity monitoring : Thin-layer chromatography (TLC) is used to track intermediates .

Q. How is the compound’s structure confirmed post-synthesis?

Structural confirmation relies on:

  • NMR spectroscopy : Assigns proton and carbon environments (e.g., distinguishing triazole protons at δ 7.60–8.12 ppm) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
  • Infrared (IR) spectroscopy : Identifies functional groups like carbonyl (C=O at ~1700 cm⁻¹) .

Q. What structural features contribute to its biological activity?

The compound’s bioactivity arises from:

  • Triazolopyrazine core : Facilitates hydrogen bonding with biological targets .
  • Cyclohexylsulfanyl group : Enhances lipophilicity and membrane permeability .
  • 3,4-Dimethoxyphenylacetamide : May interact with aryl hydrocarbon receptors or modulate enzyme activity .

Advanced Research Questions

Q. How can synthesis yields be optimized while minimizing side products?

Optimization strategies include:

  • Reaction kinetic studies : Varying temperature/time to identify ideal conditions (e.g., 48 hours at 60°C for cyclization) .
  • Catalyst screening : Testing Pd-based catalysts or ionic liquids to accelerate sluggish steps .
  • Side reaction analysis : Using HPLC to detect impurities and adjust stoichiometry .

Q. What methodologies are recommended for identifying pharmacological targets?

Target identification involves:

  • Computational docking : Molecular dynamics simulations predict binding affinities for kinases or GPCRs .
  • In vitro assays : Enzyme inhibition studies (e.g., IC50 determination against cancer cell lines) .
  • Proteomics : Affinity chromatography coupled with mass spectrometry to isolate interacting proteins .

Q. How should contradictory spectral data (e.g., NMR shifts) be resolved?

Contradictions arise from solvent effects or tautomerism. Mitigation strategies include:

  • Multi-solvent NMR : Comparing DMSO-d6 vs. CDCl3 spectra to identify solvent-dependent shifts .
  • 2D NMR techniques : HSQC and HMBC to resolve overlapping signals .
  • X-ray crystallography : Definitive structural assignment via crystal lattice analysis .

Q. What computational tools are suitable for predicting reactivity and stability?

  • Density Functional Theory (DFT) : Models electron distribution to predict nucleophilic/electrophilic sites .
  • Reaction path search algorithms : ICReDD’s quantum-chemical methods optimize reaction pathways .
  • Degradation studies : Accelerated stability testing under varied pH/temperature to assess shelf-life .

Q. How can ADME properties be evaluated preclinically?

  • Lipophilicity assays : LogP measurements via shake-flask method .
  • Microsomal stability : Liver microsome incubations to estimate metabolic half-life .
  • Caco-2 permeability : Assess intestinal absorption potential .

Q. What strategies guide structure-activity relationship (SAR) studies?

  • Analog synthesis : Modifying substituents (e.g., replacing cyclohexylsulfanyl with piperazinyl) .
  • Bioisosteric replacement : Swapping dimethoxyphenyl with trifluoromethoxyphenyl to enhance potency .
  • 3D-QSAR modeling : Correlating steric/electronic features with activity data .

Q. Which advanced techniques elucidate electronic or spatial properties?

  • X-ray photoelectron spectroscopy (XPS) : Maps surface electronic states .
  • Single-crystal XRD : Resolves bond angles/lengths in the triazolopyrazine core .
  • Electrochemical analysis : Cyclic voltammetry to study redox behavior .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.